molecular formula C21H25N3O2S B11189150 1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Cat. No.: B11189150
M. Wt: 383.5 g/mol
InChI Key: RVDGJTAUCBFJIF-UHFFFAOYSA-N
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Description

1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone typically involves multi-step organic reactions. The starting materials may include 8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinoline and pyrimidine-2-thiol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions may lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its biological activity and potential as a therapeutic agent.

    Medicine: Investigating its potential use in drug development for treating various diseases.

    Industry: Exploring its applications in materials science and other industrial processes.

Mechanism of Action

The mechanism of action of 1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 8-acetyl-2,2,4,6-tetramethylquinoline
  • Pyrimidine-2-thiol derivatives
  • Other substituted quinoline compounds

Uniqueness

1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-pyrimidin-2-ylsulfanylethanone

InChI

InChI=1S/C21H25N3O2S/c1-13-9-16-14(2)11-21(4,5)24(19(16)17(10-13)15(3)25)18(26)12-27-20-22-7-6-8-23-20/h6-10,14H,11-12H2,1-5H3

InChI Key

RVDGJTAUCBFJIF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2C(=O)C)C)C(=O)CSC3=NC=CC=N3)(C)C

Origin of Product

United States

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